molecular formula C17H26N6O3 B2777194 7-butyl-1-(2-methoxyethyl)-3,4,9-trimethyl-5,7,9-trihydro-4H-1,2,4-triazino[4, 3-h]purine-6,8-dione CAS No. 923436-54-8

7-butyl-1-(2-methoxyethyl)-3,4,9-trimethyl-5,7,9-trihydro-4H-1,2,4-triazino[4, 3-h]purine-6,8-dione

Cat. No. B2777194
M. Wt: 362.434
InChI Key: GMKXEOITPPFTRW-UHFFFAOYSA-N
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Description

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Synthesis Analysis

This would involve a review of the methods used to synthesize the compound, including the starting materials, reaction conditions, and any catalysts or reagents used.



Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This would involve a study of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.


Scientific Research Applications

Pharmacological Research

A study on arylpiperazine derivatives of purine-2,6-dione, aiming at chemical diversification, identified potent 5-HT1A, 5-HT2A, and 5-HT7 receptor ligands with anxiolytic and antidepressant properties. This research indicates the potential of purine derivatives, including those structurally related to the compound , in developing treatments for psychiatric disorders (Chłoń-Rzepa et al., 2013).

Antiviral Activity

The synthesis and antiviral activity of imidazo[1,2-a]-s-triazine nucleosides, a class of purine analogues, have been explored for their potential against various viruses, including type 1 herpes and rhinoviruses. This research demonstrates the broader applicability of purine derivatives in antiviral pharmacology (Kim et al., 1978).

Chemical Synthesis and Material Science

Research into the synthesis of novel derivatives as ABC ring models of saframycins showcases the versatility of purine derivatives in synthesizing complex organic compounds, potentially useful in material science and organic chemistry (Saito et al., 1997).

Molecular Structure Studies

Studies on the molecular structure of purine derivatives, such as benzylamino derivatives, provide insights into their geometric configurations, which can inform drug design and the development of novel materials (Karczmarzyk et al., 1995).

Safety And Hazards

This would involve a review of the compound’s safety data, including any known hazards associated with its use or handling, and any safety precautions that should be taken.


Future Directions

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Please consult with a qualified professional or researcher for more specific information.


properties

IUPAC Name

7-butyl-1-(2-methoxyethyl)-3,4,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N6O3/c1-6-7-8-21-15(24)13-14(20(4)17(21)25)18-16-22(9-10-26-5)19-11(2)12(3)23(13)16/h12H,6-10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMKXEOITPPFTRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(N=C3N2C(C(=NN3CCOC)C)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-butyl-1-(2-methoxyethyl)-3,4,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione

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